Gliceril linoleato

Descripción general

Descripción

1-alpha-linolenoylglycerol is a 1-monoglyceride that has alpha-linolenoyl as the acyl group. It derives from an alpha-linolenic acid.

Aplicaciones Científicas De Investigación

Cosméticos y cuidado de la piel

El gliceril linoleato se utiliza ampliamente en la formulación de cremas, lociones, humectantes y otros productos para el cuidado de la piel . Actúa como acondicionador de la piel y emoliente, mejorando la apariencia y la sensación de la piel .

Cuidado del cabello

En los productos para el cuidado del cabello, el this compound sirve como agente acondicionador del cabello . Mejora la apariencia y la sensación del cabello, aumentando el cuerpo, la flexibilidad o el brillo del cabello, y mejorando la textura del cabello que se ha dañado física o químicamente .

Formación de película

El this compound puede actuar como formador de película . Los ingredientes que se secan para formar una fina capa en la piel, el cabello o las uñas se conocen como formadores de película. Esta propiedad es beneficiosa en varios productos cosméticos .

Ondulación y alisado del cabello

El this compound se utiliza como agente ondulador y alisador del cabello . Ayuda a cambiar la estructura del cabello para lograr el estilo deseado .

Agente reductor

El this compound puede actuar como agente reductor . Los agentes reductores son ingredientes que durante su reacción con agentes oxidantes pierden electrones. Se pueden usar como antioxidantes ya que eliminan el oxígeno

Mecanismo De Acción

Target of Action

Glyceryl linolenate primarily targets transcription factors including NF-kappa B and members of the peroxisome proliferator-activated receptor (PPAR) family . These targets play a crucial role in regulating gene expression, which is fundamental to many biological processes.

Mode of Action

Glyceryl linolenate interacts with its targets by regulating their activity. It is an essential fatty acid required for human health but cannot be synthesized by humans . It is a plant-derived fatty acid, and humans can synthesize other omega-3 fatty acids from it, including eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) .

Biochemical Pathways

Glyceryl linolenate affects several biochemical pathways. It plays multiple crucial roles in planta and is also an important economic trait of oil crops . The enzymatic steps of C18 UFA biosynthesis have been well established . The associated fa/lipid trafficking between the plastid and the endoplasmic reticulum remains largely unclear .

Pharmacokinetics

It is known that glyceryl linolenate is a component of many common vegetable oils and is important to human nutrition .

Action Environment

Environmental factors can influence the action, efficacy, and stability of glyceryl linolenate. For instance, it is a primary constituent of sunflower oil and multiple other vegetable fats . It is used in the manufacturing of biodiesel . Glyceryl linolenate is also an ingredient in some cosmetic products , where it has a relaxing and softening effect on the skin .

Análisis Bioquímico

Biochemical Properties

Glyceryl Linolenate plays a significant role in biochemical reactions. It is produced from a molecule of glycerol and two molecules of linoleic acid . This compound is an oil-like liquid that is insoluble in water but soluble in organic solvents . It can enhance the stability of products and extend their shelf life .

Cellular Effects

Glyceryl Linolenate has been found to have protective effects against inflammation in cells . For instance, it has been observed to suppress the production of the proinflammatory cytokine interleukin-8 (IL8) in hepatocytes . This suggests that Glyceryl Linolenate may have potential anti-inflammatory properties at the cellular level.

Molecular Mechanism

The molecular mechanism of action of Glyceryl Linolenate involves its conversion into longer chain omega-3 fatty acids, such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) . This conversion process can influence various biological processes, including the regulation of inflammatory responses .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of Glyceryl Linolenate in laboratory settings are limited, it is known that glyceryl monoesters, the group of compounds to which Glyceryl Linolenate belongs, are primarily used in the formulation of various skin care products . This suggests that they may have long-term effects on cellular function, particularly in the context of skin health.

Metabolic Pathways

Glyceryl Linolenate is involved in the metabolic pathway of the transformation of linoleic acid into longer chain polyunsaturated fatty acids . This process involves various enzymes and cofactors and can influence metabolic flux and metabolite levels .

Transport and Distribution

It is known that glyceryl monoesters, like Glyceryl Linolenate, are primarily used in the formulation of various skin care products , suggesting that they may be distributed within the skin cells and tissues.

Propiedades

IUPAC Name |

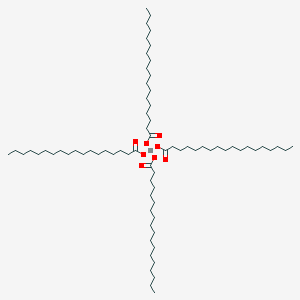

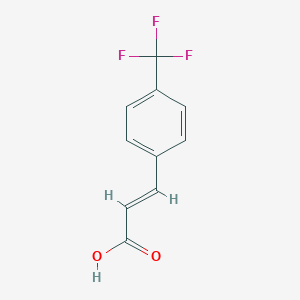

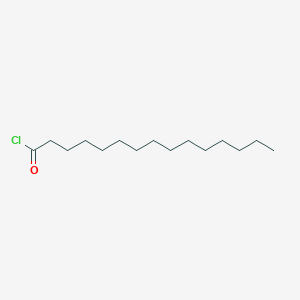

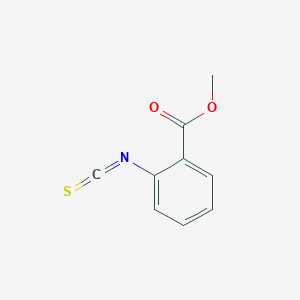

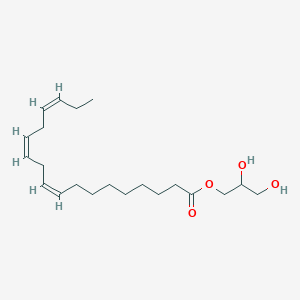

2,3-dihydroxypropyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h3-4,6-7,9-10,20,22-23H,2,5,8,11-19H2,1H3/b4-3-,7-6-,10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGJRAQULURVTAJ-PDBXOOCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCCCCCCCC(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001018171 | |

| Record name | 2,3-Dihydroxypropyl 9,12,15-octadecatrienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001018171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18465-99-1 | |

| Record name | 1-Linolenoylglycerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18465-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydroxypropyl 9,12,15-octadecatrienoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018465991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dihydroxypropyl 9,12,15-octadecatrienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001018171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydroxypropyl (9Z,12Z,15Z)-9,12,15-octadecatrienoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.483 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERYL 1-LINOLENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D653SPR2BC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What bioactive properties has glyceryl linolenate demonstrated in research?

A: Studies indicate that glyceryl linolenate exhibits a range of promising bioactivities, including antioxidant [, , ], anti-inflammatory [, , ], anticancer [, , ], and antimicrobial [, ] effects. In a study on Hibiscus sabdariffa, glyceryl linolenate was identified as a major constituent in leaf extracts demonstrating significant antioxidant and anticancer activity against Ehrlich ascites carcinoma cells [].

Q2: How does glyceryl linolenate exert its anticancer effects?

A: While the exact mechanisms are still under investigation, research suggests that glyceryl linolenate may contribute to anticancer activity by inhibiting MDM2, a protein that negatively regulates the tumor suppressor protein p53 []. By inhibiting MDM2, glyceryl linolenate could potentially promote p53 activity, leading to cell cycle arrest and apoptosis in cancer cells [].

Q3: Have there been any studies on the safety of glyceryl linolenate?

A: While glyceryl linolenate itself has not been extensively studied for safety, a related compound, glyceryl laurate, was found to have hemolytic activity in an in vitro study using sheep erythrocytes []. This highlights the importance of further research to fully understand the safety profile of glyceryl linolenate.

Q4: What analytical techniques are used to identify and quantify glyceryl linolenate?

A: Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique used to identify and quantify glyceryl linolenate in plant extracts [, , ]. This method allows for the separation and detection of individual compounds within a complex mixture.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.